2-Cyclopropoxy-5-iodobenzoic acid

Description

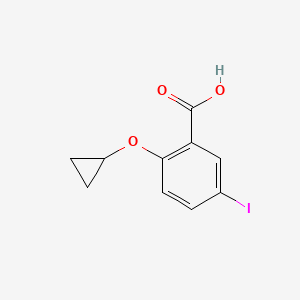

2-Cyclopropoxy-5-iodobenzoic acid is a benzoic acid derivative featuring a cyclopropoxy group at the 2-position and an iodine atom at the 5-position of the aromatic ring. Despite its structural interest, direct experimental data on this compound are absent in the provided evidence. Thus, comparisons herein rely on structurally analogous benzoic acid derivatives from available sources .

Properties

Molecular Formula |

C10H9IO3 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-iodobenzoic acid |

InChI |

InChI=1S/C10H9IO3/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7H,2-3H2,(H,12,13) |

InChI Key |

MLBCWTTXHXLPHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopropoxy-5-iodobenzoic acid can be achieved through various synthetic routesThe reaction conditions typically involve the use of iodine compounds and cyclopropyl alcohol under controlled temperatures and pH levels . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Cyclopropoxy-5-iodobenzoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the iodine atom to other functional groups.

Substitution: The iodine atom can be substituted with other groups using reagents like sodium azide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropoxy-5-iodobenzoic acid has a wide range of applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the cyclopropoxy group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use as a reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include 2-acetyloxy-5-halobenzoic acids and related derivatives (Table 1). These compounds share a benzoic acid backbone with substituents at the 2- and 5-positions, enabling comparative analysis of substituent effects.

Table 1: Structural and Physicochemical Properties of Analogs

| Compound Name | 2-Substituent | 5-Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 2-(Acetyloxy)-5-chlorobenzoic acid | Acetyloxy | Chlorine | C₉H₇ClO₄ | 214.60 | 1734-62-9 |

| 2-(Acetyloxy)-5-bromobenzoic acid | Acetyloxy | Bromine | C₉H₇BrO₄ | 259.058 | 1503-53-3 |

| 2-(Acetyloxy)-5-diazenyl complex derivative | Acetyloxy | Diazenyl-sulfonamide | C₂₁H₁₉N₅O₆S | 469.479 | 146404-38-8 |

| 2-Cyclopropoxy-5-iodobenzoic acid | Cyclopropoxy* | Iodine* | C₁₀H₉IO₄* (estimated) | ~306.09* (estimated) | Not available |

* Estimated values based on substituent contributions (cyclopropoxy: C₃H₅O, iodine: 126.90 g/mol).

Key Comparative Insights:

Substituent Electronic Effects: Acetyloxy (ester) vs. In contrast, the cyclopropoxy ether is less electron-withdrawing, which may enhance the ring’s nucleophilicity .

Molecular Weight and Solubility :

- The iodine substituent increases molecular weight significantly compared to chlorine or bromine analogs (e.g., 259.058 g/mol for 5-bromo vs. ~306.09 g/mol estimated for 5-iodo). This may reduce aqueous solubility but enhance lipid membrane permeability .

The rigid cyclopropane ring may also restrict rotational freedom, influencing molecular conformation .

Stability and Reactivity :

- Acetyloxy esters are prone to hydrolysis under acidic or basic conditions, whereas cyclopropoxy ethers are generally more stable. This difference could impact synthetic utility or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.